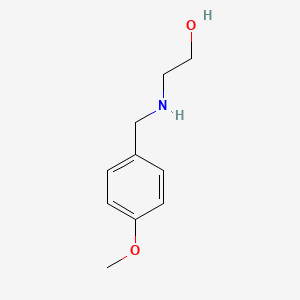

2-((4-Methoxybenzyl)amino)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11273. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

53332-62-0 |

|---|---|

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

2-(4-methoxy-N-methylanilino)ethanol |

InChI |

InChI=1S/C10H15NO2/c1-11(7-8-12)9-3-5-10(13-2)6-4-9/h3-6,12H,7-8H2,1-2H3 |

InChI Key |

MPKJAXONTJGSCI-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)CNCCO |

Canonical SMILES |

CN(CCO)C1=CC=C(C=C1)OC |

Other CAS No. |

64834-63-5 |

Pictograms |

Irritant |

sequence |

G |

Origin of Product |

United States |

Ethylene Sulfate Mediated Annulation

A modern, efficient, and redox-neutral protocol for converting 1,2-amino alcohols into morpholines utilizes inexpensive and readily available reagents: ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide (t-BuOK). organic-chemistry.org This methodology is distinguished by its ability to achieve clean and selective monoalkylation of the amine nitrogen, a common challenge in such syntheses. organic-chemistry.org

The reaction proceeds in two key steps within a one- or two-step procedure. First, the secondary amine of 2-((4-Methoxybenzyl)amino)ethanol performs a nucleophilic (SN2) attack on ethylene sulfate, opening the cyclic sulfate. This is followed by an intramolecular cyclization, facilitated by a base like t-BuOK, where the alkoxide attacks the sulfated intermediate to displace the sulfate leaving group and form the morpholine (B109124) ring. This approach is lauded for its high yields and operational simplicity. organic-chemistry.org

Reaction Scheme 1: Morpholine Synthesis using Ethylene Sulfate

Thionyl Chloride Mediated Cyclodehydration

A more classical, yet effective, one-pot method involves the direct chlorination of an amino alcohol with thionyl chloride (SOCl₂), followed by an in-situ base-mediated cyclization. orgsyn.org In this process, thionyl chloride reacts with the hydroxyl group of 2-((4-Methoxybenzyl)amino)ethanol to form a chloro-sulfite ester intermediate, which is then converted to the corresponding chloroamine. orgsyn.org

The slow addition of the amino alcohol to the thionyl chloride solution is crucial, as it ensures the immediate protonation of the amine by the generated HCl, preventing unwanted side reactions. The resulting chloroamine hydrochloride intermediate is then treated with a base (e.g., sodium hydroxide), which neutralizes the acid and promotes the intramolecular SN2 reaction, where the deprotonated amine displaces the chloride to furnish the final morpholine (B109124) product. orgsyn.org

Reaction Scheme 2: Morpholine Synthesis using Thionyl Chloride

The following table summarizes and compares these synthetic routes for the preparation of 4-(4-methoxybenzyl)morpholine (B5793938).

| Method | Key Reagents | Intermediate | Key Features | Reference |

|---|---|---|---|---|

| Ethylene (B1197577) Sulfate (B86663) Annulation | 1. Ethylene sulfate 2. Potassium tert-butoxide (t-BuOK) | Sulfate ester | High yielding; redox-neutral; uses inexpensive reagents; selective monoalkylation. | organic-chemistry.org |

| Thionyl Chloride Cyclodehydration | 1. Thionyl chloride (SOCl₂) 2. Sodium hydroxide (B78521) (NaOH) | Chloroamine hydrochloride | One-pot procedure; avoids isolation of intermediates; uses common lab reagents. | orgsyn.org |

Structural Elucidation and Spectroscopic Characterization of 2 4 Methoxybenzyl Amino Ethanol and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the structure of 2-((4-Methoxybenzyl)amino)ethanol. By analyzing the interaction of the molecule with electromagnetic radiation, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) offer a comprehensive view of its atomic connectivity and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for each chemically unique nucleus within the molecule, offering information about the electronic environment and neighboring atoms.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, specific proton signals can be assigned to the different parts of the molecule. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the protons of the methylene (B1212753) groups adjacent to the nitrogen and oxygen atoms typically appear as distinct multiplets. The aromatic protons of the 4-methoxybenzyl group exhibit characteristic splitting patterns in the aromatic region of the spectrum, while the methoxy (B1213986) group protons present as a sharp singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each carbon atom in a unique chemical environment. nih.gov For this compound, signals corresponding to the aromatic carbons, the methoxy carbon, and the two aliphatic carbons of the ethanolamine (B43304) moiety can be identified. rsc.org The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Analogues

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(4-methoxybenzyl)aniline | CDCl₃ | 7.16-7.14 (d, 2H), 7.07-7.03 (dd, 2H), 6.76-6.74 (d, 2H), 6.61-6.58 (t, 1H), 6.50-6.49 (d, 2H), 4.10 (s, 2H), 3.65 (s, 3H) | 158.5, 147.9, 131.1, 129.0, 128.8, 117.1, 113.8, 112.4, 55.0, 47.6 |

| 4-chloro-N-(4-methoxybenzyl)aniline | CDCl₃ | 7.30-7.28 (d, 2H), 7.15-7.13 (d, 2H), 6.93-6.91 (d, 2H), 6.57-6.65 (d, 2H), 4.24 (s, 2H), 4.02 (s, 1H), 3.83 (s, 3H) | 158.5, 146.3, 130.5, 128.6, 128.3, 121.5, 113.7, 113.5, 54.9, 47.3 |

Data sourced from a study on related N-benzyl aniline (B41778) derivatives. rsc.org

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to the O-H and N-H stretching vibrations, C-H stretching of aromatic and aliphatic groups, C-O stretching of the ether and alcohol, and C=C stretching of the aromatic ring. rsc.orgchemicalbook.com The broadness of the O-H and N-H peaks can also provide information about hydrogen bonding.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching | 3200-3600 (broad) |

| N-H (secondary amine) | Stretching | 3300-3500 (moderate) |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=C (aromatic) | Stretching | 1450-1600 |

| C-O (ether, alcohol) | Stretching | 1000-1300 |

| C-N (amine) | Stretching | 1000-1250 |

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. rsc.orgnih.govchemicalbook.com For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. nih.gov The fragmentation pattern can reveal the structure of the molecule. Characteristic fragments would likely include the loss of a hydroxyl group, cleavage of the C-C bond in the ethanolamine side chain, and the formation of a stable 4-methoxybenzyl cation. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment | Structure | m/z (Mass-to-Charge Ratio) |

| Molecular Ion | [C₁₀H₁₅NO₂]⁺ | 181 |

| 4-Methoxybenzyl cation | [CH₃OC₆H₄CH₂]⁺ | 121 |

| Loss of CH₂OH | [C₉H₁₂NO]⁺ | 150 |

| Loss of C₂H₄OH | [C₈H₁₀N]⁺ | 120 |

X-ray Crystallographic Analysis of this compound Derivatives

In the solid state, molecules of this compound derivatives are held together by a network of intermolecular forces. nih.gov Hydrogen bonding is expected to be a dominant interaction, with the hydroxyl and amino groups acting as hydrogen bond donors and the oxygen and nitrogen atoms as acceptors. nih.govnih.gov These hydrogen bonds can lead to the formation of specific packing motifs, such as chains or sheets. nih.gov Additionally, π-π stacking interactions between the aromatic rings and C-H...π interactions, where a C-H bond points towards the face of an aromatic ring, can further stabilize the crystal lattice. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the compound. For example, in the crystal structure of a related compound, intermolecular O-H...O hydrogen bonding assembles molecules into chains. nih.gov

Theoretical and Computational Investigations of 2 4 Methoxybenzyl Amino Ethanol

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Detailed quantum chemical calculations and Density Functional Theory (DFT) studies are crucial for understanding the fundamental properties of a molecule. Such studies for 2-((4-Methoxybenzyl)amino)ethanol would provide valuable insights into its behavior at the molecular level.

Electronic Structure Characterization (e.g., Molecular Electrostatic Potential, Frontier Molecular Orbitals)

A thorough analysis of the electronic structure of this compound would involve mapping the Molecular Electrostatic Potential (MEP) and analyzing the Frontier Molecular Orbitals (HOMO and LUMO).

The Molecular Electrostatic Potential (MEP) map would illustrate the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is instrumental in predicting how the molecule would interact with other chemical species. For instance, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be areas of positive potential.

The Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. For related molecules, these orbitals are often localized on specific functional groups, which dictates their role in chemical reactions. researchgate.net

A hypothetical data table for the Frontier Molecular Orbitals of this compound, if calculated, would look like this:

| Parameter | Energy (eV) |

| EHOMO | Data not available |

| ELUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

| This table is for illustrative purposes only, as specific data for this compound has not been found in the searched literature. |

Analysis of Reactivity Descriptors (e.g., Fukui Functions, Global Hardness, Electronegativity)

Global and local reactivity descriptors derived from DFT calculations would quantify the chemical reactivity of this compound.

Global Reactivity Descriptors such as electronegativity (χ), chemical hardness (η), and global softness (S) provide a general measure of the molecule's reactivity.

Fukui Functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. Visualization of Fukui functions helps in predicting the regioselectivity of chemical reactions. nih.gov

A hypothetical data table for the global reactivity descriptors of this compound would be:

| Descriptor | Value |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Global Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

| This table is for illustrative purposes only, as specific data for this compound has not been found in the searched literature. |

Conformational Landscape Analysis and Potential Energy Surface Mapping

The flexibility of the ethanolamine (B43304) and benzyl (B1604629) groups allows this compound to exist in multiple conformations. A conformational analysis would identify the most stable conformers and the energy barriers between them. This is typically achieved by mapping the potential energy surface (PES) through systematic rotation of the molecule's dihedral angles. nih.govnih.gov Understanding the conformational landscape is vital as the biological activity and reactivity of a molecule can be highly dependent on its three-dimensional shape. For similar molecules, intramolecular hydrogen bonding often plays a significant role in stabilizing certain conformations. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Reaction Pathway Analysis, Intermediate Identification, and Transition State Characterization

For a given reaction involving this compound, computational modeling could be used to map the entire reaction pathway. This would involve:

Identifying and characterizing the structures of all intermediates and transition states.

Calculating the activation energies for each step of the reaction.

This level of analysis provides a deep understanding of how a reaction proceeds and what factors control its rate and outcome. For example, in reactions of related amino alcohols, the mechanism can be complex, involving multiple steps and the formation of various intermediates. asianpubs.orgamines.com

Computational Assessment of Substituent Effects on Reaction Energetics

DFT studies can be employed to systematically investigate how changing the substituents on the aromatic ring or the ethanolamine backbone affects the energetics of a reaction. For example, one could computationally model the same reaction with different electron-donating or electron-withdrawing groups in place of the methoxy (B1213986) group on the benzyl ring. This would reveal how electronic effects influence the stability of intermediates and transition states, thereby altering the reaction's kinetics and thermodynamics. Such studies on related compounds have shown that substituent effects can significantly impact reaction barriers and product distributions. nih.gov

A hypothetical data table for the effect of substituents on a reaction's activation energy could be presented as follows:

| Substituent (on Benzyl Ring) | Activation Energy (kcal/mol) |

| -OCH3 (Methoxy) | Data not available |

| -H (Hydrogen) | Data not available |

| -NO2 (Nitro) | Data not available |

| This table is for illustrative purposes only, as specific data for this compound has not been found in the searched literature. |

Lack of Publicly Available Research Hinders

Despite a comprehensive search of scientific literature, no specific theoretical or computational studies focusing on the molecular docking, binding affinities, or ligand-protein interactions of the chemical compound this compound or its direct derivatives have been identified in the public domain. The stringent requirement to focus solely on this compound and its derivatives for in-silico analysis prevents the inclusion of data from related but structurally distinct molecules.

The investigation was intended to delve into the predictive modeling of how derivatives of this compound might bind to biological macromolecules and to elucidate the key structural features governing these potential interactions. However, the absence of published research in this specific area makes it impossible to provide the detailed findings and data tables as requested.

General computational chemistry and molecular docking are powerful tools used to predict the interaction between a small molecule (ligand) and a protein (receptor) at the atomic level. These methods are crucial in drug discovery and development for identifying potential drug candidates and understanding their mechanism of action. A typical study in this field would involve:

Predictive Modeling of Binding Affinities: Utilizing computational software to calculate the binding energy (often expressed in kcal/mol) between a ligand and a target protein. A lower binding energy generally indicates a more stable and potentially more potent interaction.

Elucidation of Structural Determinants for Ligand-Receptor Complex Formation: Analyzing the 3D models of the ligand-protein complex to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein.

Without any specific studies on this compound, it is not possible to present any such data or detailed analysis. The scientific community has published research on other methoxybenzyl or aminoethanol derivatives, but extrapolating those findings to the subject of this article would be scientifically unsound and violate the specific constraints of this report.

Therefore, the sections on In Silico Molecular Docking and Ligand-Protein Interaction Predictions for Derivatives, including Predictive Modeling of Binding Affinities with Biological Macromolecules and Elucidation of Structural Determinants for Ligand-Receptor Complex Formation, cannot be populated with the required scientifically accurate and specific information at this time. Further experimental and computational research is needed to explore the potential biological activities of this compound and its derivatives.

Chemical Reactivity and Transformation Studies of 2 4 Methoxybenzyl Amino Ethanol

Intrinsic Reactivity of the Aminoalcohol Functionality

The aminoalcohol motif in 2-((4-Methoxybenzyl)amino)ethanol possesses two reactive centers: the nucleophilic nitrogen of the secondary amine and the oxygen of the primary hydroxyl group. The nitrogen atom, with its lone pair of electrons, readily participates in reactions with electrophiles. The hydroxyl group can act as a nucleophile or be activated for substitution or elimination reactions.

The relative reactivity of the amine and alcohol can be tuned by the reaction conditions. For instance, in the presence of a base, the alcohol can be deprotonated to form a more potent alkoxide nucleophile. Conversely, under acidic conditions, the amine is protonated to form an ammonium (B1175870) salt, which deactivates it as a nucleophile. This differential reactivity allows for selective transformations at either the nitrogen or the oxygen atom.

The aminoalcohol functionality is also prone to oxidation reactions. Depending on the oxidizing agent and reaction conditions, either the alcohol can be oxidized to an aldehyde or carboxylic acid, or the amine can undergo oxidation.

Transformations Involving the 4-Methoxybenzyl Moiety

The 4-methoxybenzyl (PMB) group is a well-established protecting group for amines and alcohols in organic synthesis. rsc.org Its primary utility lies in its stability under a wide range of reaction conditions, including basic, nucleophilic, and some reducing and oxidizing environments. rsc.org However, the PMB group can be selectively removed under specific conditions, which is a key aspect of its application.

The most common method for the deprotection of a PMB-protected amine or alcohol is through oxidative cleavage. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective for this transformation. The electron-rich nature of the 4-methoxybenzyl group facilitates the formation of a charge-transfer complex with DDQ, leading to its cleavage and the release of the free amine or alcohol.

Alternatively, the PMB group can be removed under strongly acidic conditions, often using trifluoroacetic acid (TFA). nih.gov The mechanism involves protonation of the methoxy (B1213986) group, followed by cleavage of the benzyl-nitrogen or benzyl-oxygen bond. Recent studies have also explored milder deprotection methods, for instance, using triethylsilane (TES) and phenol (B47542) in the presence of TFA, which has been shown to be effective for the deprotection of PMB-protected selenocysteine. nih.gov

The following table summarizes common deprotection methods for the 4-methoxybenzyl group:

| Reagent(s) | Conditions | Comments |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Mild, neutral | Oxidative cleavage, selective for PMB over many other protecting groups. |

| Trifluoroacetic acid (TFA) | Strong acid | Can be harsh for sensitive substrates. |

| Cerium(IV) ammonium nitrate (B79036) (CAN) | Oxidizing | Effective for PMB deprotection. |

| Triethylsilane (TES), Phenol, TFA | Mild | Reduces side reactions and is suitable for sensitive peptides. nih.gov |

Detailed Mechanistic Investigations of Specific Reaction Types

The dual functionality of this compound allows it to participate in a variety of mechanistically distinct reactions, including cyclizations, nucleophilic additions, and substitutions.

The 1,2-aminoalcohol structure of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds through cyclization reactions. These intramolecular reactions can lead to the formation of five- or six-membered rings containing nitrogen and oxygen.

One common transformation is cyclodehydration to form N-(4-methoxybenzyl)aziridine. This reaction typically requires the activation of the hydroxyl group into a good leaving group, for example, by conversion to a tosylate or mesylate, followed by intramolecular nucleophilic attack by the nitrogen atom.

Furthermore, amino alcohols are known to undergo intermolecular cyclization to form piperazine (B1678402) derivatives. organic-chemistry.org For instance, the reaction of an amino alcohol with a suitable bis-electrophile can lead to the formation of a piperazine ring. Studies on the cyclization of ethanolamine (B43304) have shown that zeolites can catalyze the formation of 1,4-diazabicyclo[2.2.2]octane (DABCO), highlighting the potential for complex cyclic structures from simple amino alcohols. iitm.ac.in

Recent research has also focused on multicomponent domino cyclization reactions involving amino alcohols to construct complex polycyclic systems in a single step. ambeed.com

The secondary amine in this compound is a potent nucleophile and can readily participate in nucleophilic addition and substitution reactions. wisc.edu

In nucleophilic addition reactions, the amine can add to carbonyl compounds such as aldehydes and ketones to form hemiaminal intermediates, which can then dehydrate to form imines. This reactivity is fundamental in many carbon-nitrogen bond-forming reactions.

The amine also undergoes nucleophilic substitution reactions with alkyl halides and other electrophiles. savemyexams.comlibretexts.org For example, it can be alkylated to form tertiary amines. The reactivity in SN2 reactions is influenced by the steric hindrance around the nitrogen atom and the nature of the electrophile and solvent. libretexts.orgleah4sci.com

The hydroxyl group can also act as a nucleophile, particularly after deprotonation to the corresponding alkoxide. It can participate in Williamson ether synthesis by reacting with an alkyl halide to form an ether.

The following table provides examples of nucleophilic reactions involving the amino and alcohol functionalities:

| Reaction Type | Reagent | Functional Group Involved | Product Type |

| Nucleophilic Addition | Aldehyde or Ketone | Amine | Imine |

| Nucleophilic Substitution (Alkylation) | Alkyl Halide | Amine | Tertiary Amine |

| Nucleophilic Substitution (Acylation) | Acyl Chloride | Amine | Amide |

| Williamson Ether Synthesis | Alkyl Halide (with base) | Alcohol | Ether |

Utility as a Precursor or Building Block in Complex Organic Synthesis

The versatile reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical applications. savemyexams.com

The structural motifs present in this compound are found in numerous biologically active compounds. The PMB-protected amine allows for modifications at other parts of a molecule, with the amine being deprotected at a later stage of the synthesis.

For example, related N-benzyl protected amino alcohols are key intermediates in the synthesis of chiral amines, which are crucial components of various pharmaceuticals. A new synthesis method for (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, a precursor for the anti-asthma drug (R,R)-formoterol, highlights the importance of such structures. google.com

Furthermore, derivatives of this compound have been investigated for their potential as therapeutic agents. For instance, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which share a similar structural core, have been identified as potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases. nih.gov The synthesis of these inhibitors often involves the reaction of an appropriately substituted benzylamine (B48309) with a benzenesulfonamide (B165840) derivative.

The ability to participate in multicomponent reactions further enhances its utility. A zinc-mediated Mannich-like multicomponent reaction has been described for the preparation of an N-protected phenylalanine ethyl ester, demonstrating the potential for creating complex amino acid derivatives in a single step. ed.gov Such reactions are highly valued in medicinal chemistry for their efficiency in generating libraries of compounds for drug discovery.

Applications in Heterocyclic Chemistry

The compound this compound is a valuable bifunctional building block in synthetic organic chemistry, particularly in the construction of heterocyclic systems. Its structure, featuring a secondary amine and a primary alcohol, allows it to serve as a versatile precursor for intramolecular cyclization reactions to form saturated nitrogen- and oxygen-containing heterocycles. The most prominent application in this context is the synthesis of N-substituted morpholine (B109124) derivatives.

The morpholine ring is a privileged scaffold in medicinal chemistry and drug discovery, appearing in numerous approved pharmaceutical agents. The ability to readily introduce substituents on the morpholine nitrogen, such as the 4-methoxybenzyl group, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The 4-methoxybenzyl (PMB) group, in particular, is also a well-known protecting group for amines, which can be cleaved under oxidative conditions, adding another layer of synthetic utility.

The primary route to heterocyclic scaffolds from this compound involves intramolecular cyclization to yield 4-(4-methoxybenzyl)morpholine (B5793938). Various synthetic methodologies have been developed to achieve this transformation efficiently.

Synthesis of 4-(4-methoxybenzyl)morpholine via Intramolecular Cyclization

The conversion of N-substituted amino alcohols into morpholines is a key transformation. Research has focused on developing direct and high-yielding protocols that avoid multi-step sequences involving protection and deprotection strategies. Two notable methods for the cyclization of precursors like this compound are detailed below.

Structure Activity Relationship Sar Studies of 2 4 Methoxybenzyl Amino Ethanol Derivatives

Design Principles for the Rational Synthesis of Novel Analogues

The rational design and synthesis of novel analogues of 2-((4-Methoxybenzyl)amino)ethanol would likely be guided by established medicinal chemistry strategies aimed at optimizing potency, selectivity, and pharmacokinetic properties. The synthesis of the parent compound, this compound, can be achieved through several synthetic routes, with a common method being the reductive amination of 4-methoxybenzaldehyde (B44291) with ethanolamine (B43304).

The design of new analogues would systematically explore modifications at three key positions of the molecule: the aromatic ring, the benzylic position, and the aminoethanol side chain.

Key Modification Points for Analogue Design:

Aromatic Ring Substitution: Introducing a variety of substituents onto the phenyl ring can probe the effects of electronics (electron-donating vs. electron-withdrawing groups) and sterics on biological activity. The nature and position of these substituents can significantly influence receptor binding and metabolic stability.

Benzylic Position Modification: Alterations at the benzylic methylene (B1212753) bridge, such as the introduction of alkyl groups or conformational constraints through cyclization, can impact the molecule's flexibility and orientation within a binding pocket.

Aminoethanol Side Chain Modification: The ethanolamine moiety offers several avenues for modification. The length of the alkyl chain, the nature of the hydroxyl group (e.g., etherification, esterification), and substitution on the nitrogen atom can all be systematically varied to explore their impact on activity and selectivity.

The synthesis of these novel analogues would likely follow established synthetic methodologies, such as reductive amination, nucleophilic substitution, and various coupling reactions, to introduce the desired chemical diversity.

Systematic Chemical Modifications and Their Effects on Observed Biological Activities

While direct SAR data for this compound derivatives is scarce, we can hypothesize the effects of systematic chemical modifications based on trends observed in related classes of compounds, such as N-benzyl phenethylamines and other N-benzylaminoethanol derivatives. nih.gov The biological activities of these analogues would need to be determined through specific assays relevant to the therapeutic target of interest.

Hypothetical SAR for this compound Derivatives:

| Modification Site | Modification | Predicted Effect on Biological Activity | Rationale Based on Analogous Compounds |

| Aromatic Ring | Substitution at ortho, meta, and para positions with various groups (e.g., -Cl, -F, -CH3, -CF3, -OH) | Modulation of potency and selectivity. The 4-methoxy group of the parent compound is an electron-donating group; altering this with electron-withdrawing groups could significantly change receptor interactions. nih.gov | In N-benzyl phenethylamines, substitutions on the benzyl (B1604629) ring have been shown to drastically alter affinity and efficacy at serotonin (B10506) receptors. nih.gov |

| Aromatic Ring | Replacement of the phenyl ring with other aromatic systems (e.g., pyridine, thiophene) | Potential for improved binding affinity or altered selectivity profile due to different electronic distributions and hydrogen bonding capabilities. | Bioisosteric replacement is a common strategy in medicinal chemistry to improve pharmacological properties. |

| Benzylic Position | Introduction of a methyl group (α-methylation) | Increased metabolic stability and potential for enhanced potency by restricting conformational freedom. | α-Methylation is a known strategy to block metabolism and can introduce a chiral center, potentially leading to stereospecific interactions. |

| Amino Group | N-methylation or N-ethylation | Generally expected to decrease activity for receptors that require a secondary amine for optimal interaction, but could increase lipophilicity and cell permeability. | In many biogenic amine systems, N-alkylation can reduce or alter receptor binding. |

| Ethanol (B145695) Side Chain | Extension of the ethanol chain to propanol (B110389) or butanol | Altered distance between the amino and hydroxyl groups, which could be critical for binding to a specific target. The optimal chain length is target-dependent. | The spacing between key pharmacophoric features is a critical determinant of activity. |

| Hydroxyl Group | Conversion to a methyl ether or an ester | Increased lipophilicity and potential for prodrug strategies. The loss of the hydrogen bond donor capability of the hydroxyl group would likely alter the binding mode. | The hydroxyl group is often a key interaction point; its modification can probe the importance of hydrogen bonding. |

This table presents hypothetical data based on established principles of medicinal chemistry and SAR studies of analogous compounds. The actual biological activities would need to be confirmed through experimental testing.

Development of Pharmacophore Models and Ligand-Based Design Hypotheses

In the absence of a known crystal structure of a target protein bound to this compound, ligand-based pharmacophore modeling would be a valuable tool for drug design. nih.govdovepress.com This approach involves identifying the key structural features of a set of active molecules that are essential for their biological activity.

Steps for Developing a Ligand-Based Pharmacophore Model:

Conformational Analysis: The first step would be to generate a diverse set of low-energy conformations for this compound and a library of its hypothetically active analogues.

Feature Identification: Key chemical features would be identified for each conformer. For this compound, these would likely include:

A hydrogen bond acceptor (the oxygen of the methoxy (B1213986) group).

A hydrogen bond donor (the hydroxyl group).

A hydrogen bond donor/acceptor (the secondary amine).

An aromatic ring feature.

A hydrophobic center (the benzyl group).

Pharmacophore Generation and Validation: A pharmacophore model would be generated by aligning the conformers of active molecules and identifying the common spatial arrangement of these features. The model's predictive power would then be validated using a test set of molecules with known activities (both active and inactive).

A Hypothetical Pharmacophore Model for this compound Analogues:

A plausible pharmacophore model for this class of compounds would consist of a specific three-dimensional arrangement of an aromatic ring, a hydrogen bond acceptor, a hydrogen bond donor, and a positive ionizable feature (the protonated amine). The distances and angles between these features would be critical for biological activity.

Ligand-Based Design Hypotheses:

Based on this hypothetical pharmacophore, several design hypotheses could be formulated:

The 4-methoxybenzyl group is crucial for aromatic and potential hydrogen bonding interactions. Modifications that maintain or enhance these interactions are likely to be beneficial.

The secondary amine and the terminal hydroxyl group are key for forming hydrogen bonds with the target receptor. Their relative spatial orientation is likely critical for potency.

The flexibility of the ethylamino chain allows the molecule to adopt an optimal conformation for binding. Introducing rigidity, for example through cyclization, could lock the molecule in a more or less active conformation.

These hypotheses would then guide the synthesis of a second generation of more refined analogues with a higher probability of exhibiting the desired biological activity. Further experimental testing and iterative refinement of the pharmacophore model would be essential to validate these hypotheses and advance the drug discovery process.

In Vitro Biological Activity of 2 4 Methoxybenzyl Amino Ethanol Derivatives

Assessment of Antimicrobial Efficacy

Derivatives of 2-((4-methoxybenzyl)amino)ethanol have been systematically tested to evaluate their ability to inhibit the growth of or kill various microorganisms. These studies are crucial for identifying new agents to combat infectious diseases.

The antibacterial potential of this compound derivatives has been demonstrated against several bacterial species. One such derivative, 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA), was found to possess selective antibacterial activity. nih.gov It specifically inhibited the Gram-positive bacterium Staphylococcus aureus but did not show any effect against other tested bacteria, including Escherichia coli. nih.govnih.gov

Another related compound, 2-chloro-N-(4-methoxyphenyl)acetamide, demonstrated a broader spectrum of activity. nih.gov It was effective against S. aureus, Bacillus subtilis, Enterococcus faecalis, E. coli, Pseudomonas aeruginosa, and Listeria monocytogenes. nih.govnih.gov The antimicrobial effect of this acetamide (B32628) derivative on B. subtilis was particularly noteworthy, showing an inhibition zone of 23 mm. nih.gov

Studies on other structurally related compounds, such as N-substituted derivatives of (E)-4'-hydroxy-3'-methoxystilbazoles, have also shown promising results. nih.gov Certain derivatives in this class exhibited good antibacterial activity against Staphylococcus aureus and Bacillus subtilis. nih.gov Similarly, a C-4-methoxyphenylcalix nih.govresorcinarene compound modified with hexadecyltrimethylammonium-bromide showed higher antibacterial activity against S. aureus compared to its unmodified precursor, though it was inactive against E. coli. uns.ac.id

| Compound | Bacterial Strain | Activity/Result | Source |

|---|---|---|---|

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Staphylococcus aureus | Active | nih.govnih.gov |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Escherichia coli | Inactive | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Bacillus subtilis | Active (23 mm inhibition zone) | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Staphylococcus aureus | Active | nih.govnih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Escherichia coli | Active | nih.govnih.gov |

| C-4-methoxyphenylcalix nih.govresorcinarene-HDTMA-Br | Staphylococcus aureus | Active | uns.ac.id |

| C-4-methoxyphenylcalix nih.govresorcinarene-HDTMA-Br | Escherichia coli | Inactive | uns.ac.id |

The antifungal properties of these derivatives have also been explored. The compound 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) demonstrated significant antifungal effects. nih.gov It was highly effective at inhibiting the colony growth of Trichoderma longibrachiatum by 95% and Mucor plumbeus by 91%. nih.govnih.gov In comparison, the related compound 2-chloro-N-(4-methoxyphenyl)acetamide also showed strong activity against these fungi, with 98% and 83% inhibition, respectively. nih.govnih.gov However, MPAEMA did not show activity against the yeast Candida glabrata. nih.gov

| Compound | Fungal Species | Inhibition of Colony Growth (%) | Source |

|---|---|---|---|

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Trichoderma longibrachiatum | 95% | nih.govnih.gov |

| Mucor plumbeus | 91% | nih.govnih.gov | |

| 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) | Candida glabrata | Inactive | nih.gov |

| 2-chloro-N-(4-methoxyphenyl)acetamide | Trichoderma longibrachiatum | 98% | nih.govnih.gov |

| Mucor plumbeus | 83% | nih.govnih.gov |

Research into the antiparasitic potential of related structures has yielded promising results. A simplified derivative of albendazole, N-(4-Methoxyphenyl)pentanamide, was evaluated in vitro for its effects against the nematode Toxocara canis. nih.gov The study found that this compound affected the viability of the parasites in a manner dependent on both time and concentration, similar to the established anthelmintic drug albendazole. nih.gov This suggests that the N-(4-methoxyphenyl) moiety could be a valuable pharmacophore for the development of new antiparasitic agents. nih.gov Notably, the compound exhibited a lower cytotoxicity profile against human and animal cell lines compared to albendazole, indicating a potentially favorable selective toxicity. nih.gov

Antiproliferative and Anticancer Activity in Cell-Based Systems

The investigation of this compound derivatives has extended to their potential as anticancer agents. These studies typically involve screening the compounds against various cancer cell lines to assess their ability to inhibit proliferation and induce cell death.

Derivatives of eugenol (B1671780) containing a β-amino alcohol structure, which is structurally related to this compound, have been synthesized and tested for anticancer activity. nih.gov An initial screening identified several β-amino alcohol derivatives with cytotoxic effects against human gastric adenocarcinoma (AGS) and lung adenocarcinoma (A549) cell lines. nih.gov Importantly, the most potent of these molecules did not show significant toxicity towards non-cancerous human keratinocyte (HaCaT) cells, suggesting a degree of selectivity for cancer cells. nih.gov

While specific cytotoxicity data for this compound derivatives against HeLa, U-937, and SK-MEL-1 cell lines is not extensively detailed in the reviewed literature, studies on related structures provide insights. For instance, the human monocytic lymphoma cell line U-937 has been used in cytotoxicity assays for other compounds, though it was found to be resistant to certain toxins that target the MAPK pathway. researchgate.net The SK-MEL-1 cell line, derived from a human malignant melanoma, is a standard model for cancer research. mskcc.org

| Compound Type | Cancer Cell Line | Effect | Source |

|---|---|---|---|

| Eugenol β-amino alcohol derivatives | AGS (Gastric Adenocarcinoma) | Cytotoxic | nih.gov |

| A549 (Lung Adenocarcinoma) | Cytotoxic | nih.gov | |

| Eugenol β-amino alcohol derivatives | HaCaT (Non-cancer Keratinocytes) | No appreciable toxicity | nih.gov |

The mechanism by which these derivatives exert their anticancer effects often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. Studies on eugenol β-amino alcohol derivatives demonstrated that their anticancer activity was linked to the triggering of apoptosis. nih.gov In A549 lung cancer cells, active derivatives led to an increase in the activity of caspase-3, caspase-8, and caspase-9, which are key executioner and initiator proteins in the apoptotic cascade. nih.gov

Similarly, research on other structurally related heterocyclic compounds has confirmed their ability to induce apoptosis. For example, novel 2-amino-5-benzylthiazole derivatives were shown to have a pro-apoptotic action in human leukemia cells. researchgate.net Another study on thienopyrimidine derivatives found that a lead compound induced apoptosis in MCF-7 breast cancer cells, with a significant reduction in cell viability. nih.gov These findings collectively suggest that inducing apoptosis is a common mechanism of action for this broad class of compounds.

While specific studies on cell cycle perturbation by this compound derivatives are limited, research on related molecules like 2-methoxyestradiol (B1684026) has shown it can cause an accumulation of cells in a state with more than the normal amount of DNA, indicating a disruption of cell division processes. mdpi.com

Enzyme Inhibition Studies

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their biological activity profile. These interactions are often characterized by a high degree of potency and, in some cases, selectivity.

Derivatives of this compound have demonstrated significant inhibitory effects against enzymes such as tyrosinase and lipoxygenases through various mechanisms.

Tyrosinase Inhibition:

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for agents addressing hyperpigmentation. nih.gov Methoxy-substituted tyramine (B21549) derivatives, which are structurally related to this compound, have been shown to be potent tyrosinase inhibitors. nih.govnih.gov For instance, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) and 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) exhibited remarkable inhibitory activity against mushroom tyrosinase, with IC₅₀ values of 0.059 nM and 2.1 nM, respectively. nih.govnih.gov In comparison, the standard inhibitor kojic acid has an IC₅₀ of 16,700 nM. nih.govnih.gov

Kinetic studies have provided insights into the mechanism of inhibition. For Ph9, the inhibition was of a mixed type with a Ki of 0.093 nM, as determined by Lineweaver-Burk plots. nih.govnih.gov In contrast, Ph6 demonstrated non-competitive inhibition with a Ki of 2.3 nM. nih.govnih.gov These findings suggest that these derivatives can bind to both the free enzyme and the enzyme-substrate complex, or to a site other than the active site, to exert their inhibitory effect. The structural similarity of many inhibitors to the natural substrate, L-tyrosine, often involving phenolic compounds, is a common strategy for targeting this enzyme. mdpi.com

Lipoxygenase Inhibition:

Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of inflammatory mediators. Derivatives of this compound have been identified as potent inhibitors of these enzymes. For example, a novel 15-lipoxygenase-1 (15-LOX-1) inhibitor, compound 9c (i472), demonstrated an IC₅₀ value of 0.19 μM. nih.gov The mechanism of action for this inhibitor involves the protection of cells from lipopolysaccharide-induced cell death by inhibiting nitric oxide (NO) formation and lipid peroxidation. nih.gov The inhibition of both 12-lipoxygenase (12-LO) and 5-lipoxygenase (5-LO) has also been reported for structurally related phenolic compounds like 2-(3,4-dihydroxyphenyl)ethanol (DPE), which showed IC₅₀ values of 4.2 μM and 13 μM for 12-LO and 5-LO, respectively. nih.gov

Table 1: Tyrosinase Inhibition by this compound Derivatives

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Ki (nM) |

|---|---|---|---|---|

| Ph9 | Mushroom Tyrosinase | 0.059 | Mixed | 0.093 |

| Ph6 | Mushroom Tyrosinase | 2.1 | Non-competitive | 2.3 |

| Kojic Acid (Control) | Mushroom Tyrosinase | 16,700 | - | - |

Table 2: Lipoxygenase Inhibition by Structurally Related Compounds

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 9c (i472) | 15-LOX-1 | 0.19 |

| 2-(3,4-dihydroxyphenyl)ethanol (DPE) | 12-LO | 4.2 |

| 2-(3,4-dihydroxyphenyl)ethanol (DPE) | 5-LO | 13 |

The therapeutic potential of enzyme inhibitors is often enhanced by their selectivity for a specific enzyme isoform, which can minimize off-target effects. Research on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has highlighted their potential for selective inhibition. nih.gov Compounds such as 35 and 36 from this series have been shown to possess nanomolar potency against 12-lipoxygenase (12-LOX) and exhibit excellent selectivity over other related lipoxygenases and cyclooxygenases. nih.gov This selectivity is a critical aspect of their development as targeted therapeutic agents. The ability to discriminate between different LOX isoforms, such as 5-LOX and 12-LOX, is a significant finding, as these isoforms can have distinct physiological and pathological roles. nih.gov

Biochemical Interaction Analysis with Macromolecular Targets

Beyond enzyme inhibition, the biological activity of this compound derivatives extends to interactions with other crucial macromolecules, including nucleic acids and components of cellular signaling pathways.

The interaction of small molecules with DNA is a key mechanism for many anti-cancer agents. nih.gov While direct studies on this compound derivatives are limited, research on structurally related compounds provides insights into their potential for DNA binding. For instance, studies on pyrazinoic acid derivatives have demonstrated their capacity to interact with DNA. nih.gov The investigation of these interactions often employs techniques such as ultraviolet-visible (UV-vis) spectroscopy, fluorescence assays, and viscosity measurements. nih.gov A hyperchromic effect in the UV-vis spectrum upon binding of a compound to DNA can indicate non-intercalative binding and potential damage to the DNA helix. nih.gov Fluorescence quenching of a compound upon titration with DNA is also indicative of binding. nih.gov These methods are crucial for characterizing the binding mode, such as groove binding versus intercalation. nih.gov

Tubulin Interaction:

Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division and other vital cellular processes. nih.gov While direct evidence for the interaction of this compound derivatives with tubulin is not extensively documented, the study of other small molecules provides a framework for understanding potential mechanisms. For example, ethanol (B145695) itself has been shown to impair microtubule formation by directly interacting with tubulin, particularly at a microtubule-associated protein (MAP)-sensitive site. nih.gov The development of novel tubulin inhibitors often involves targeting specific binding sites on the α- or β-tubulin subunits to disrupt microtubule dynamics. nih.gov

Cyclin-Dependent Kinase (CDK) Interaction:

Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. A novel methoxybenzyl 5-nitroacridone derivative, N-(2-(dimethylamino)ethyl)-1-((3-methoxybenzyl)amino)-5-nitro-9-oxo-9,10-dihydroacridine-4-carboxamide (8q), has been shown to have potent nanomolar cytotoxic activity against human chronic myelogenous leukemia K562 cells. nih.gov This compound was found to induce G1 cell cycle arrest by inhibiting CDK4/6-mediated phosphorylation of the retinoblastoma (Rb) protein. nih.gov CDK9 is another important CDK involved in the regulation of transcription, and it forms complexes with various cyclins, including T1, T2a, T2b, and K. nih.gov

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the ability of the body to counteract their harmful effects, is implicated in various diseases. Structurally related compounds to this compound have demonstrated the ability to modulate oxidative stress responses. The 15-LOX-1 inhibitor, compound 9c (i472), was found to protect macrophages from lipopolysaccharide-induced cytotoxicity by inhibiting lipid peroxidation, a key process in oxidative damage. nih.gov This highlights the potential of such derivatives to act as antioxidants.

Conclusion and Future Research Directions

Synthesis of Key Academic Findings on 2-((4-Methoxybenzyl)amino)ethanol and Its Derivatives

The core significance of this compound in academic research lies in its role as a precursor for more complex molecules. The presence of a secondary amine, a hydroxyl group, and a methoxy-substituted benzene (B151609) ring provides multiple points for chemical modification, allowing for the creation of diverse molecular architectures.

One of the primary synthetic routes involving this compound is the reductive amination of 4-methoxybenzaldehyde (B44291) with ethanolamine (B43304), followed by further reactions. For instance, a study on the stereoselective synthesis of diterpene 1,3-aminoalcohol regioisomers utilized a similar strategy where 4-methoxybenzaldehyde was reacted with an amino alcohol, followed by reduction with sodium borohydride (B1222165) to yield a 4-methoxybenzyl-substituted derivative. researchgate.net

Derivatives of this compound have been explored for their potential biological activities. Although direct studies on the named compound are scarce, related structures have shown promise. For example, research into 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives has identified potent and selective inhibitors of 12-lipoxygenase, an enzyme implicated in various diseases like skin disorders, diabetes, and cancer. nih.gov While the core is slightly different, this highlights the potential of the substituted benzylamino alcohol moiety in designing enzyme inhibitors.

Furthermore, the diethanolamine (B148213) backbone, which is structurally related to this compound, has been a key component in the synthesis of antiarrhythmic agents. google.com This suggests that N-alkylation of diethanolamine-like structures can lead to compounds with significant cardiovascular effects.

The table below summarizes some of the key derivatives and their areas of investigation, illustrating the synthetic utility of the this compound framework.

| Derivative Class | Synthetic Approach | Area of Investigation | Key Findings |

| Diterpene 1,3-aminoalcohols | Reductive amination of 4-methoxybenzaldehyde with an amino alcohol. researchgate.net | Antiproliferative Activity | Synthesis of novel diterpene derivatives. researchgate.net |

| Substituted Benzenesulfonamides | Condensation reactions. | Enzyme Inhibition (12-Lipoxygenase) | Identification of potent and selective inhibitors. nih.gov |

| Diethanolamine Derivatives | N-alkylation and carbamoylation. | Antiarrhythmic Agents | Development of compounds with potential cardiovascular applications. google.com |

| Thieno[2,3-d]pyrimidine (B153573) Derivatives | Dimroth rearrangement. | Anticancer Activity | Some derivatives showed inhibitory effects on breast cancer cells. scielo.br |

Identification of Critical Knowledge Gaps and Unexplored Research Trajectories

Despite its utility as a synthetic precursor, there are significant knowledge gaps concerning the fundamental properties and broader applications of this compound and its direct derivatives.

A primary gap is the lack of comprehensive studies on the standalone biological activity of this compound. Most research utilizes it as a building block without reporting on its intrinsic biological profile. A systematic evaluation of its cytotoxicity, antimicrobial, and other pharmacological activities could reveal unforeseen applications.

Furthermore, the structure-activity relationships (SAR) for derivatives of this compound are not well established. While research on related compounds provides some clues, a dedicated medicinal chemistry campaign to synthesize a library of derivatives and screen them against various biological targets is warranted. This could involve modifications at the secondary amine, the hydroxyl group, and the aromatic ring to probe the chemical space around this scaffold.

The potential of this compound in materials science is another largely unexplored area. The presence of functional groups that can participate in polymerization or coordination with metal ions suggests that it could be a precursor for novel polymers, ligands for catalysis, or components of metal-organic frameworks.

Future Perspectives for Advanced Chemical and Biological Research on this compound Architectures

The future of research on this compound and its derivatives is promising, with several avenues for advanced investigation.

Advanced Synthesis and Catalysis: Future synthetic efforts could focus on developing more efficient and stereoselective methods for the synthesis of this compound derivatives. The use of modern catalytic systems, including biocatalysis, could provide access to chiral derivatives with enhanced biological specificity. Furthermore, the development of one-pot, multi-component reactions involving this scaffold could streamline the synthesis of complex molecules.

Expanded Biological Screening: A crucial future direction is the systematic biological evaluation of a diverse library of this compound derivatives. High-throughput screening against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic leads. Given the findings on related structures, particular attention could be paid to cancer, inflammatory diseases, and cardiovascular disorders. For instance, the inhibitory effects of some thieno[2,3-d]pyrimidine derivatives on breast cancer cells suggest this could be a fruitful area of investigation. scielo.br

Development of Novel Materials: The potential of this compound architectures in materials science should be explored. Research could focus on the synthesis of polymers with unique thermal or optical properties, or the development of novel ligands for asymmetric catalysis. The ability of the amino alcohol moiety to coordinate with metal ions could also be exploited in the design of new sensors or imaging agents.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-((4-Methoxybenzyl)amino)ethanol, and how is purity ensured?

- Methodology : A two-step synthesis is commonly employed.

Step 1 : React 4-methoxybenzylamine with 2-bromoethanol in toluene using triethylamine as a base at 100°C for 2 hours. This yields a crude product with ~88% efficiency after drying with MgSO₄ and solvent evaporation .

Step 2 : Purify the crude product via recrystallization in ethyl acetate with sulfonyl chloride at 0°C, followed by vacuum concentration to achieve 88% purity .

- Characterization : Use NMR (¹H/¹³C) and mass spectrometry (e.g., ESI-MS) to confirm structure and purity. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and hydroxymethyl signals (δ ~3.6–4.0 ppm) are key identifiers .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of the methoxybenzyl group (aromatic protons at δ ~6.8–7.2 ppm) and ethanolamine backbone (CH₂ groups at δ ~3.0–3.6 ppm) .

- X-ray Crystallography : Resolve crystal structures to validate bond angles and dihedral angles (e.g., C–N–C–C torsion angles ~120°) using single-crystal diffraction data .

- Mass Spectrometry : Compare observed molecular ion peaks (e.g., [M+H]+ at m/z 182) with theoretical values (C₁₀H₁₅NO₂: 181.23 g/mol) .

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what are its steric/electronic effects?

- Application : The compound’s amine and hydroxyl groups enable chelation with transition metals (e.g., Cu²⁺, Pd²⁺).

- Case Study : In Schiff base syntheses, it reacts with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine ligands. The methoxy group enhances electron density on the aromatic ring, stabilizing metal complexes .

- Data Analysis : Compare catalytic activity in oxidation reactions (e.g., chloroperoxidase-catalyzed hydroxylation) with sterically hindered analogues. For example, para-substituted derivatives show higher enzyme affinity than ortho-substituted ones .

Q. What strategies resolve contradictions in catalytic efficiency when using this compound-derived ligands?

- Problem : Enzymatic or metal-catalyzed reactions may show variable yields due to steric hindrance or electronic effects.

- Solution :

Substituent Tuning : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter metal-ligand binding kinetics .

Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and reduce aggregation .

Kinetic Profiling : Conduct time-resolved experiments to identify rate-limiting steps (e.g., hydrogen abstraction vs. oxygen insertion in hydroxylation) .

Q. How can computational modeling predict the reactivity of this compound in drug design?

- Method : Apply molecular docking (e.g., Glide XP scoring) to simulate interactions with biological targets.

- Hydrophobic Enclosure : The methoxybenzyl group fits into hydrophobic pockets of enzymes (e.g., kinases), while the ethanolamine moiety forms hydrogen bonds .

- Case Study : Analogues of this compound show potential as kinase inhibitors due to their ability to activate stress-activated protein kinases (SAPKs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.